molecular formula C16H10BrClN2O2S B12058539 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone

2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone

Cat. No.: B12058539
M. Wt: 409.7 g/mol
InChI Key: TVPVTDMIOUDVRW-UHFFFAOYSA-N
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Description

2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone is a complex organic compound with a molecular formula of C16H10BrClN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxadiazole derivatives .

Scientific Research Applications

2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone
  • 2-[5-(3-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-bromophenyl)ethanone

Uniqueness

2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms in the structure can lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to similar compounds .

Properties

Molecular Formula

C16H10BrClN2O2S

Molecular Weight

409.7 g/mol

IUPAC Name

2-[5-(3-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20(16(23)22-15)9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2

InChI Key

TVPVTDMIOUDVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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